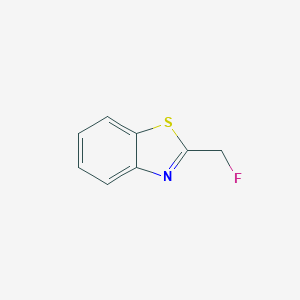

2-(Fluoromethyl)-1,3-benzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18020-07-0 |

|---|---|

Molekularformel |

C8H6FNS |

Molekulargewicht |

167.21 g/mol |

IUPAC-Name |

2-(fluoromethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |

InChI-Schlüssel |

XOCGJJLRMWWZSC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)CF |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(S2)CF |

Synonyme |

Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Vanguard of Fluorine: A Technical Guide to the Biological Activity of Fluoromethyl Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of fluoromethyl benzothiazole derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. The strategic incorporation of the fluoromethyl group onto the benzothiazole scaffold imparts unique physicochemical properties that can profoundly influence biological activity. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action, supported by field-proven experimental insights and protocols.

The Benzothiazole Scaffold and the Fluorine Advantage

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid structure and potential for diverse substitutions make it an attractive starting point for drug design. The introduction of fluorine, particularly as a fluoromethyl group, offers several advantages:

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its target.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased biological half-life and improved pharmacokinetic profile.[2]

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[2]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to higher binding affinity and selectivity for its target.

This guide will explore how these properties of the fluoromethyl group contribute to the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of benzothiazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Fluoromethyl benzothiazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in cancer.[3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain fluorinated benzothiazole derivatives have been shown to effectively inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by fluoromethyl benzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of fluorinated benzothiazole derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Breast Cancer (MCF-7) | <0.005 | [4] |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Ovarian Cancer | <0.005 | [4] |

| Fluorinated Benzothiazole Derivative | Leukemia (THP-1) | Potent Activity | [2] |

| 6-fluoro-N-(4-(trifluoromethyl)phenyl)benzo[d]thiazole-2-carboxamide | Breast Cancer (MCF-7) | 6.56 | [3] |

| 6-fluoro-N-(4-(trifluoromethyl)phenyl)benzo[d]thiazole-2-carboxamide | Colon Cancer (HCT-116) | 7.83 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a fluoromethyl benzothiazole derivative.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluoromethyl benzothiazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluoromethyl benzothiazole derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[5]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for novel antimicrobial agents. Fluoromethyl benzothiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria.[6][7]

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

A key target for antimicrobial agents is the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[8] This pathway is absent in humans, making its enzymes attractive targets. Dihydropteroate synthase (DHPS) is a crucial enzyme in this pathway.[8] Some fluorinated benzothiazole derivatives act as competitive inhibitors of DHPS, preventing the synthesis of dihydrofolate and ultimately leading to bacterial cell death.[8]

Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by fluoromethyl benzothiazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-fluoro benzothiazole derivative | Staphylococcus aureus | 1.1-1.5 | [6] |

| 6-fluoro benzothiazole derivative | Escherichia coli | 1.1-1.5 | [6] |

| 6-fluoro-7-(substituted) benzothiazoles | Staphylococcus aureus | 3.12-100 | [1] |

| Dihydropteroate synthase-IN-1 | Staphylococcus epidermidis | 22.8 | [9] |

| Dihydropteroate synthase-IN-1 | Escherichia coli | 20.6 | [9] |

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the activity of DHPS by coupling its product to a reaction catalyzed by dihydrofolate reductase (DHFR).[10][11]

Materials:

-

Purified recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

Fluoromethyl benzothiazole derivative

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the fluoromethyl benzothiazole derivative at various concentrations.

-

Enzyme Addition: Add the DHPS enzyme to initiate the reaction. Include a control without the inhibitor.

-

Substrate Addition: Add DHPPP and PABA to start the coupled reaction.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the derivative and calculate the IC50 value.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Fluoromethyl benzothiazole derivatives have shown potential as anti-inflammatory agents.[7][12]

Mechanism of Action: Inhibition of COX-2 and the NF-κB Pathway

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[7] Additionally, they can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[12]

Caption: Inhibition of the NF-κB and COX-2 pathways by fluoromethyl benzothiazole derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][14]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

COX Probe

-

Arachidonic acid (substrate)

-

Fluoromethyl benzothiazole derivative

-

96-well black plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Dissolve the fluoromethyl benzothiazole derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test inhibitor or control.

-

Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Determine the reaction rate from the linear phase of the fluorescence curve. Calculate the percentage of COX-2 inhibition for each inhibitor concentration and determine the IC50 value.[13]

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzothiazole derivatives, including those with fluorine substitutions, have shown neuroprotective effects.[15] Riluzole, a benzothiazole derivative with a trifluoromethoxy group, is an approved drug for amyotrophic lateral sclerosis (ALS).[16]

Potential Mechanisms of Action

The neuroprotective effects of fluoromethyl benzothiazole derivatives are still under investigation but may involve:

-

Inhibition of Monoamine Oxidase B (MAO-B): Increased MAO-B activity is associated with neurodegenerative diseases. Inhibition of this enzyme can reduce oxidative stress and neurodegeneration.

-

Modulation of Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels, which is beneficial in Alzheimer's disease.[17]

-

Antioxidant Activity: Fluorinated benzothiazoles may directly scavenge reactive oxygen species, protecting neurons from oxidative damage.[2]

Conclusion and Future Perspectives

Fluoromethyl benzothiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the fluoromethyl group enhances their drug-like properties, leading to potent anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds. Future research should focus on elucidating the precise structure-activity relationships of the fluoromethyl group, optimizing their selectivity for specific targets, and evaluating their efficacy and safety in preclinical and clinical studies.

References

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). PubMed. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025, August 7). ResearchGate. [Link]

-

What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate. [Link]

-

Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. [Link]

-

Benzothiazole derivatives incorporating fluorine. (n.d.). ResearchGate. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. [Link]

-

benzothiazoles-a-new-profile-of-biological-activities.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. (2023, February 24). ResearchGate. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

-

Synthesis and biological activities of fluoro benzothiazoles. (2025, August 6). ResearchGate. [Link]

-

Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (n.d.). Bentham Science Publishers. [Link]

-

Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. (2017, April 15). PubMed. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers. [Link]

-

biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (n.d.). Digital Commons @ the Georgia Academy of Science. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). American Chemical Society. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10). Indian Journal of Pharmaceutical Education and Research. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, February 23). Research Square. [Link]

-

Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities. (n.d.). PubMed. [Link]

-

Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities. (2017, October 15). PubMed. [Link]

-

What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

-

Structural enzymology and inhibition of the bi-functional folate pathway enzyme HPPK–DHPS from the biowarfare agent Francisell. (n.d.). SciSpace. [Link]

-

2-substituted benzothiazoles with antimicrobial activity. (n.d.). ResearchGate. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025, August 1). PMC. [Link]

-

Benzothiazoles - scaffold of interest for CNS targeted drugs. (n.d.). PubMed. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. [Link]

-

Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. (2008, July 15). PubMed. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. libra.article2submit.com [libra.article2submit.com]

- 3. japsonline.com [japsonline.com]

- 4. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 17. ijper.org [ijper.org]

An In-depth Technical Guide to the Role of the Fluoromethyl Group in Benzothiazole Pharmacophores

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the fluoromethyl group (-CH2F, -CHF2, and -CF3) offers a unique combination of steric and electronic properties that can profoundly influence the therapeutic potential of a pharmacophore. This guide provides an in-depth technical analysis of the role of the fluoromethyl group within the benzothiazole scaffold, a privileged structure in drug discovery. We will explore the causal relationships between fluoromethyl substitution and critical drug-like properties, including metabolic stability, physicochemical characteristics, and target binding affinity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies for the rational design of next-generation benzothiazole-based therapeutics.

Introduction: The Benzothiazole Scaffold and the Fluorine Advantage

Benzothiazoles are bicyclic heterocyclic compounds that are prevalent in a wide array of clinically approved drugs and investigational agents.[1][2] Their rigid, planar structure and ability to engage in various non-covalent interactions make them a versatile scaffold for targeting diverse biological entities such as enzymes and receptors.[1][2]

The introduction of fluorine into organic molecules can impart significant advantages.[3] Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom.[4] This unique combination allows for isosteric replacement of hydrogen or hydroxyl groups while dramatically altering the electronic properties of the molecule.[5][6] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~105.4 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98.8 kcal/mol), rendering it highly resistant to metabolic cleavage.[4]

The Fluoromethyl Group: A Strategic Tool for Modulating Drug Properties

The fluoromethyl group, in its mono-, di-, and tri-fluorinated forms, serves as a powerful tool for fine-tuning the properties of benzothiazole-based drug candidates. Its effects can be broadly categorized into three key areas:

Enhancing Metabolic Stability

A primary driver for incorporating fluoromethyl groups is to block metabolic oxidation.[7] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many xenobiotics. Methyl groups on aromatic rings are often susceptible to hydroxylation, a process that can lead to rapid clearance and reduced bioavailability.

By replacing a metabolically labile methyl group with a fluoromethyl group (especially -CF3), this metabolic pathway can be effectively blocked.[7] The high strength of the C-F bond makes it resistant to enzymatic attack by CYP enzymes.[7][8] This "metabolic switching" strategy can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[7]

Diagram: Metabolic Blocking by the Trifluoromethyl Group

Caption: Workflow for a typical in vitro microsomal stability assay.

Data Presentation: Comparative Metabolic Stability

| Parameter | Benzothiazole with -CH₃ | Benzothiazole with -CF₃ | Rationale |

| Metabolic Pathway | Susceptible to CYP-mediated oxidation at the methyl group. | Oxidation at the trifluoromethyl group is blocked. [7] | The C-F bond is significantly stronger and more resistant to enzymatic cleavage than the C-H bond. [7][8] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. [7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a major metabolic pathway reduces this value. [7] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a primary metabolic site limits the formation of downstream metabolites. [7] |

Conclusion and Future Perspectives

The incorporation of fluoromethyl groups is a proven and effective strategy in the design of benzothiazole-based therapeutics. By enhancing metabolic stability, modulating physicochemical properties, and improving target engagement, this small structural modification can lead to significant improvements in the overall pharmacological profile of a drug candidate. As synthetic methodologies for fluorination continue to advance, the rational design and application of fluoromethylated benzothiazoles will undoubtedly play an increasingly important role in the discovery of novel and effective medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFocrgWICI5U9dsccinuz7tWJhsUjUO2ZfFGVJps7ii0PJ_5szzSfLdowuSpAV6QJBaL-NPhm3x26a_KeNKUJ_6vzaNPPi8wVaUdgtxdSHg8tIS_Tbra4a06AbcdLz-yBujgRra]

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJumHI0DwY5UoYq4X_XVBLg9BBvoAaDDggNUFXpt-sI5z1i04tPVxbq3wQmy-me0m17TA26tc45x3lEzNWO1LjFq4jgzsQJ_oWFCTCMeOI-VW5vtUydAqFa6d9YmknVqB63zK63UmMBdlxU1-xk6B73QSL9ersOlibSk4ZVz_x-me8oBzw_XV0NBneaOwAX4uS-4XAX_RASHysLDC1V_GeeO585APru8qBBvTqbM4Sfkiy9JlZLdzmwX0AHXI=]

- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd18jIkT4802mVNOJrMHiLgxUPJXhWni_WJH3N2udx5ZAdvVkOGonEOGFJJKEo6DkobZuk-kThpVGHptPEUZVvV1C87i6wnytr6sqYI6ArvhYnwFFRWwJUn1Xf3cSBRilOJlcz2m8zg_pfO5ixGXyw5oCY9YE5ZpeJWr_RB5z2]

- Importance of Fluorine in Benzazole Compounds. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587217/]

- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH95NF4e4GSeNpR6GEYl19JWShUgKLzJu8tSt2ymcMF8FvUZxxEp0sslds1hhW0MrLnIm3bypWfMKymO3aw1uLeRk60jpc2T_sImXwKlmJ8Z6nljzpHlcO7xuoWJRtyoBAgQkLHjaFe5FKeK0nKJjsz9DUHQdjI1IkBmQM9]

- Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst. ARKIVOC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlwgTNy7B2BBzPzrwiLrG5C2rtpJO3qEABqPgxoA-355hpyVVEY9u6w1ufuzkorg0ywYErMR_ihSC82tO-KM_i_mwrhKLfhdedvdtdE6QOHc6aFrAFc435DRwXJNSQxJVSM-Jy]

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00212]

- Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-drugs-and-inhibitors-containing-a-fluoromethyl-group_fig1_368172905]

- Fluorinated Benzothiazole Synthesis Guide. Scribd. [URL: https://www.scribd.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwHDDoxCBc-QMP2gXfCHPzmXR3qSeyngKyhpMi4m0bAPDMKi9mtIXbrDmENM6Oc2--HzsjwiEIp7_lHdflt-T1P1gneg1x6Vh9RWWiN8LEi8Rh6u-QqieNuXu3Se6M2m2L]

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. IntechOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlMH1FSZPPnDKm1YuRscFnAuM0aV5mQ7jmnpSKwhssQAKT_68zys0Mj9GNH4smUS2u284kgRsN1IxfK-RaEQDqiRNmdDxoOefVgmPsLXpal57o11lW1x_FnBTSC186IjpXqqagJb9i]

- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF 3 CN. Organic & Biomolecular Chemistry. [URL: https://doi.org/10.1039/D3OB00517H]

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKl0N52p8lnWsn8U-IyFP8oEjyzckWWfGY5RFZC1YijjY4upHKA_bqO_LwIBEAo2G0ObZvlFkKt8u2ZFxSwqDp9UQV0gqDwMf5dNPKdPwN5l-2D0A7damb60fjz5FtrTd_N927NPQtsTvdrjfRNmtaJSK58w==]

- Importance of Fluorine in Benzazole Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33066120/]

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaXhr4D-dndw1rj2Dpll7W4Rna1J9CTrBTb0mKdITe2pRLJu-08PLdzACXVLl_Wb_Q8_od4g4_zwGtN8lPaBAs3I09pGQEqKXd2SY4U5J5WTW4T5F9top6uAOjDl1G3rOAwfGa6U3ktkKA1mNNwc3ANkGzsFLMOdc8wpqkwMIyJy9dQ9yyFMun]

- Importance of Fluorine in Benzazole Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/344754848_Importance_of_Fluorine_in_Benzazole_Compounds]

- One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. ResearchGate. [URL: https://www.researchgate.net/publication/236149021_One-Pot_Synthesis_of_2-Trifluoromethyl_and_2-Difluoromethyl_Substituted_Benzo-13-diazoles]

- A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [URL: https://www.researchgate.net/publication/378278663_A_Review_on_Benzothiazole_Derivatives_and_Their_Biological_Significances]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Bioisosteric Profiling of 2-(Fluoromethyl)- vs. 2-(Trifluoromethyl)-1,3-benzothiazole

Executive Summary

This guide provides a technical analysis of the bioisosteric replacement of the 2-trifluoromethyl (

Part 1: Physicochemical Profiling & Bioisosteric Logic[1]

The transition from a trifluoromethyl to a monofluoromethyl group is not merely a reduction in size; it is a fundamental shift in the electronic and solvation landscape of the molecule.

Comparative Metrics

The following table contrasts the key physicochemical parameters of the two moieties attached to the benzothiazole C2 position.

| Parameter | 2-Trifluoromethyl ( | 2-Fluoromethyl ( | Impact on Drug Design |

| Van der Waals Volume | ~42.6 ų (Isopropyl-like) | ~26.5 ų (Ethyl-like) | |

| Hansch | +0.88 | +0.31 (approx.) | |

| Hammett | 0.54 (Strong EWG) | 0.11 (Moderate EWG) | |

| H-Bonding | Poor acceptor (F is tightly held) | Potential donor/acceptor | The C-H in |

| Metabolic Stability | Inert (Metabolic Block) | Moderate (Risk of Glutathione conjugation) |

The "Fluorine Effect" on Benzothiazole[1]

-

Electronic Pull: The

group exerts a powerful inductive effect ( -

Conformational Locking: The

group introduces a specific conformational preference due to the gauche effect and the dipole-dipole interactions between the C-F bond and the ring heteroatoms (S/N), which is absent in the symmetrical

Part 2: Synthetic Strategies

This section details the authoritative protocols for synthesizing both analogs.

Decision Tree for Synthetic Route Selection

Figure 1: Synthetic decision matrix. Route A is preferred for building the scaffold from scratch; Route C is required for the monofluoromethyl analog.

Protocol A: Synthesis of 2-(Fluoromethyl)-1,3-benzothiazole (Deoxyfluorination)

Context: Direct fluorination of methyl groups is difficult. The standard reliable route is the conversion of the corresponding alcohol using Diethylaminosulfur trifluoride (DAST).

Reagents:

-

Substrate: 2-Hydroxymethyl-1,3-benzothiazole (1.0 eq)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-hydroxymethyl-1,3-benzothiazole (10 mmol) in anhydrous DCM (40 mL).

-

Cooling: Cool the solution to

using a dry ice/acetone bath. Critical: DAST is thermally unstable; low temperature addition is mandatory to prevent explosive decomposition. -

Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes.

-

Reaction: Stir at

for 1 hour, then allow the mixture to warm to room temperature (RT) slowly over 2 hours. Monitor via TLC (stain with -

Quenching: Cool the mixture back to

. Carefully add saturated -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of 2-Trifluoromethyl-1,3-benzothiazole (Condensation)

Context: The most robust method for generating the

Step-by-Step Methodology:

-

Mixing: Combine 2-aminothiophenol (10 mmol) and Trifluoroacetic acid (TFA) (5 mL, excess) in a sealed tube or reflux flask.

-

Cyclization: Heat the mixture to reflux (

) for 3–6 hours. For difficult substrates, Polyphosphoric acid (PPA) can be added as a dehydrating agent. -

Workup: Pour the reaction mixture into crushed ice/water. Neutralize with

or -

Isolation: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water.

Part 3: Metabolic & Toxicity Implications

The Metabolic Switch

The primary motivation for this bioisosteric exchange is often to modulate metabolic stability.

-

2-Trifluoromethyl: The C-F bonds (approx. 116 kcal/mol) are stronger than C-H bonds. This group effectively blocks metabolic oxidation at the C2 position (a common "soft spot" in benzothiazoles). It is generally metabolically inert.

-

2-Fluoromethyl: This group also blocks direct oxidation compared to a methyl group (

). However, it introduces a specific liability: Chemical Reactivity .

The Alkylation Risk (Expert Insight)

A critical, often overlooked aspect of 2-fluoromethyl-heterocycles is their potential to act as alkylating agents.

Mechanism:

The benzothiazole ring is electron-deficient. The nitrogen at position 3 can accept electron density, making the C2-methyl position acidic. If a leaving group (Fluorine) is present on the methyl, the compound can undergo

- : Fluoride is not a good leaving group here due to the strengthening of remaining C-F bonds by the geminal fluorines (anomeric effect).

-

: The single fluorine is a better leaving group. While 2-fluoromethylbenzothiazole is reasonably stable, it is less stable than the

Metabolic Pathway Diagram

Figure 2: Divergent metabolic fates. The

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Middleton, W. J. (1975). New fluorinating reagents.[2][3][4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry (DAST Protocol Source). Link

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

The Enduring Scaffold: A Technical Guide to 2-Substituted Benzothiazole Derivatives in Medicinal Chemistry

Abstract

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent chemical stability and versatile reactivity, particularly at the 2-position, have enabled the generation of vast libraries of derivatives with a remarkable breadth of pharmacological activities.[2][4][5] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of 2-substituted benzothiazole derivatives. We will explore the causality behind synthetic strategies, detail self-validating experimental protocols, and provide insights into the structure-activity relationships that govern their therapeutic potential.

The Benzothiazole Core: A Foundation for Pharmacological Diversity

First synthesized in 1887 by A.W. Hoffmann, the benzothiazole structure has captivated chemists and pharmacologists due to its straightforward cyclization and the diverse biological activities exhibited by its derivatives.[4][6] The fusion of the electron-rich thiazole ring with the aromatic benzene ring creates a unique electronic environment that facilitates interactions with a wide array of biological targets.[2] The C2 position is particularly amenable to substitution, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.[7] This has led to the development of 2-substituted benzothiazoles with applications as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant agents, among others.[3][4][8][9]

Synthetic Strategies: Building the Benzothiazole Scaffold

The synthesis of 2-substituted benzothiazoles predominantly relies on the condensation of 2-aminothiophenol with a variety of electrophilic partners. The choice of reactant and reaction conditions is critical in determining the final substituent at the 2-position and the overall yield and purity of the product.

Condensation with Aldehydes and Ketones

A common and versatile method involves the reaction of 2-aminothiophenol with aldehydes or ketones.[4] This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Aldehyde Condensation

-

Reactant Preparation: Dissolve 2-aminothiophenol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid or base to promote the reaction. Common catalysts include p-toluenesulfonic acid, acetic acid, or a few drops of piperidine. The choice of catalyst can influence reaction times and yields. For instance, greener strategies have employed catalysts like urea nitrate.[4]

-

Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-arylbenzothiazole.[4]

Causality in Experimental Choices: The use of a reflux system is to provide the necessary activation energy for the condensation and subsequent oxidation steps. The choice of solvent is crucial; it must be able to dissolve the reactants and be stable at the reflux temperature. The purification method is selected based on the physical properties of the product and the impurities present. Recrystallization is a cost-effective method for crystalline solids, while column chromatography is necessary for oils or for separating closely related impurities.[4]

Alternative Synthetic Routes

While aldehyde condensation is prevalent, other methods offer access to a wider range of 2-substituents:

-

From Carboxylic Acids and Their Derivatives: Reaction of 2-aminothiophenol with carboxylic acids, acyl chlorides, or esters can yield 2-substituted benzothiazoles. These reactions often require harsher conditions or the use of coupling agents.[4][6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzothiazoles, offering an eco-friendly alternative to conventional heating.[4]

-

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating the reaction rate, often leading to higher yields in shorter times.[4]

Workflow for Benzothiazole Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of 2-substituted benzothiazole derivatives.

Pharmacological Landscape of 2-Substituted Benzothiazoles

The versatility of the 2-position allows for the fine-tuning of biological activity, leading to a wide spectrum of therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-substituted benzothiazoles.[1][10][11][12][13][14][15][16][17][18][19] Substituted 2-(4-aminophenyl)benzothiazoles, in particular, have emerged as a novel class of antitumor agents.[1]

Mechanism of Action: The anticancer effects of benzothiazole derivatives are often multifactorial and can include:

-

Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death in cancer cells.[10][12][13] This is a crucial mechanism for anticancer drugs, as it eliminates malignant cells without inducing an inflammatory response.[10]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[13]

-

Enzyme Inhibition: Benzothiazoles can act as inhibitors of various enzymes crucial for cancer cell survival, such as protein kinases and carbonic anhydrases.[13][14][16]

-

DNA Interaction: Some derivatives can interact with DNA, leading to damage and subsequent cell death.[13]

Signaling Pathway: Apoptosis Induction by a Benzothiazole Derivative

Caption: A simplified diagram illustrating the induction of apoptosis in a cancer cell by a 2-substituted benzothiazole derivative.

In Vitro Anticancer Activity Data

| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl) | PANC-1 (Pancreatic) | 25-50 | [10][12] |

| 4b | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl) | PANC-1 (Pancreatic) | 25-50 | [10][12] |

| 6a-g | Benzylidine derivatives | H1299 (Lung), HepG2 (Liver), MCF7 (Breast) | Not specified, but showed high activity | [11] |

| 29 | Substituted bromopyridine acetamide | SKRB-3, SW620, A549, HepG2 | 0.0012 - 0.048 | [16] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents.[8][20] 2-Substituted benzothiazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8][15][20][21][22]

Mechanism of Action: The antimicrobial effects of these compounds can be attributed to the inhibition of essential microbial enzymes, such as:

Structure-Activity Relationship (SAR): SAR studies have revealed that the antimicrobial potency can be enhanced by the introduction of electron-withdrawing groups on the benzothiazole ring or the 2-substituent.[8][24] For instance, the presence of halogen or hydroxyl groups often leads to improved antibacterial and antifungal properties.[25]

Neuroprotective Activity

Several 2-substituted benzothiazole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][26][27]

Mechanism of Action: Their neuroprotective effects are often linked to:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.[2][26]

-

Anti-amyloidogenic Activity: Some derivatives can prevent the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[2][28]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[29]

Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting the clinical relevance of this scaffold in neuroprotection.[26][27]

Future Perspectives and Conclusion

The 2-substituted benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ease of synthesis and the ability to readily modify the 2-position allow for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates. Future research will likely focus on the development of multi-target-directed ligands, where a single benzothiazole derivative is designed to interact with multiple biological targets implicated in a complex disease.[26] Furthermore, advances in computational chemistry and in silico screening will accelerate the identification of novel benzothiazole-based compounds with desirable pharmacokinetic and pharmacodynamic profiles.[11]

References

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances. [Link]

-

Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (n.d.). Journal of Research in Chemistry. [Link]

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure. [Link]

-

Novel Benzothiazole Derivatives Show Strong Antimicrobial Potential A Breakthrough in Synthetic Chemistry. (2025). Heighten Science Publications Inc. [Link]

-

Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (n.d.). BPAS Journals. [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). ResearchGate. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Journal of Chemical Reviews. [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules. [Link]

-

Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020). ResearchGate. [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025). Journal of microbiology, biotechnology and food sciences. [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). n.d. [Link]

-

REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Substituted benzothiazoles: synthesis and medicinal characteristics. (2013). Heterocyclic Communications. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]

-

Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (n.d.). Ignited Minds Journals. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules. [Link]

-

2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. (2020). European Journal of Medicinal Chemistry. [Link]

-

Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025). ResearchGate. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances. [Link]

-

biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (n.d.). Digital Commons @ the Georgia Academy of Science. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Molecules. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry. [Link]

-

'Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles derived Substituted Piperazine Derivatives' Comput. Theor. Nanoscience, accepted (2011). (n.d.). Al al-Bayt University. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances. [Link]

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. bpasjournals.com [bpasjournals.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. hspioas.blog [hspioas.blog]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamscience.com [benthamscience.com]

- 15. office2.jmbfs.org [office2.jmbfs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 24. jchemrev.com [jchemrev.com]

- 25. ignited.in [ignited.in]

- 26. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 28. libra.article2submit.com [libra.article2submit.com]

- 29. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

Technical Whitepaper: Pharmacodynamics and Molecular Mechanism of Fluorinated Benzothiazoles

Executive Summary

This technical guide delineates the mechanism of action (MOA) for fluorinated 2-(4-aminophenyl)benzothiazoles, specifically the lead candidate 5F-203 and its lysylamide prodrug, Phortress . Unlike conventional chemotherapeutics that target ubiquitous cellular machinery (e.g., microtubules or DNA replication enzymes), fluorinated benzothiazoles exploit a unique "suicide" mechanism. They act as distinct ligands for the Aryl Hydrocarbon Receptor (AhR) , forcing the tumor cell to overexpress Cytochrome P450 1A1 (CYP1A1) . This enzyme then metabolizes the inert parent drug into a highly reactive electrophile, leading to lethal DNA adducts exclusively within the tumor microenvironment.[1]

The Fluorine Advantage: Structure-Activity Relationship (SAR)

The introduction of a fluorine atom at the 5-position of the benzothiazole ring is not merely for lipophilicity; it is a metabolic steering mechanism.

Comparative SAR Analysis

| Feature | Parent Compound (DF 203) | Fluorinated Analog (5F-203) | Mechanistic Impact |

| C-5 Substitution | Hydrogen | Fluorine | Blocks metabolic detoxification via ring hydroxylation at the C-5 position. |

| Metabolic Fate | Rapidly deactivated via C-6 oxidation | Stable until CYP activation | Directs metabolism exclusively to the exocyclic amine group. |

| Potency (IC50) | ~10–100 nM (MCF-7) | < 1 nM (MCF-7) | Fluorine enhances binding affinity to AhR and metabolic stability. |

| Selectivity | Moderate | High | Requires functional AhR/CYP1A1 axis; inactive in AhR-null cells. |

Key Insight: The 5-fluoro substitution acts as a metabolic block, preventing the formation of non-toxic phenolic metabolites and forcing the CYP1A1 enzyme to attack the exocyclic amine, generating the reactive N-hydroxyl species.

The Bioactivation Cascade: Mechanism of Action

The MOA operates through a strictly defined four-phase cascade.

Phase I: Cytosolic Sequestration & Translocation

5F-203 enters the cell and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR) with high affinity. This binding displaces heat shock proteins (Hsp90) and triggers the translocation of the AhR-ligand complex into the nucleus.

Phase II: Transcriptional Induction

Once nuclear, the AhR complex heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) .[2] This dimer binds to Xenobiotic Response Elements (XRE) in the promoter region of the CYP1A1 gene, driving massive transcriptional upregulation of the CYP1A1 enzyme.

Phase III: The Suicide Metabolism (Bioactivation)

The newly synthesized CYP1A1 enzyme accumulates in the endoplasmic reticulum. It oxidizes 5F-203, but because the 5-position is blocked by fluorine, the enzyme performs an N-hydroxylation at the 4-amino group.

-

Intermediate: N-hydroxyl-5F-203.

-

Reactive Species: Spontaneous dehydration leads to the formation of a highly electrophilic Nitrenium Ion .

Phase IV: Terminal Effector (DNA Adducts)

The nitrenium ion attacks the C8 position of guanine bases within the DNA, forming dG-C8 adducts . These bulky adducts are not easily repaired, leading to:

-

Replication fork collapse.

-

Activation of p38 MAPK and JNK stress pathways.

-

Irreversible G1/S phase arrest and apoptosis.

Visualization of Signaling Pathways[3]

Diagram 1: The AhR-CYP1A1 Feedback Loop

This diagram illustrates the "suicide" cycle where the drug induces the very enzyme required to activate it.

Caption: The self-activating cycle of 5F-203, from AhR binding to CYP1A1-mediated generation of reactive nitrenium ions.

Experimental Validation Protocols

To confirm this mechanism in a new cell line or analog, the following protocols are the gold standard.

Protocol A: Validation of CYP1A1 Dependency (Inhibition Assay)

Objective: Prove that cytotoxicity is dependent on CYP1A1 activity using the specific inhibitor

-

Cell Seeding: Seed MCF-7 cells (sensitive) and MDA-MB-231 (resistant) at

cells/well in 96-well plates. Allow attachment for 24h. -

Pre-treatment: Treat half the wells with 1

M -

Drug Exposure: Add 5F-203 in a dose-response gradient (0.1 nM to 10

M). Incubate for 96 hours. -

Readout: Assess viability using MTT or SRB assay.

-

Validation Criteria:

-

Control: 5F-203 IC50 should be < 1 nM in MCF-7.

-

Experimental: In the presence of

-NF, the IC50 should shift significantly (>100-fold increase), proving that blocking CYP1A1 rescues the cells.

-

Protocol B: LC-MS/MS Detection of DNA Adducts

Objective: Direct physical evidence of the dG-C8 adduct.

-

Treatment: Treat

cells with 1 -

DNA Extraction: Isolate genomic DNA using a phenol-chloroform method (avoid silica columns to prevent adduct loss).

-

Hydrolysis: Digest DNA (50

g) enzymatically using Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 4h), followed by Alkaline Phosphatase (1h). -

Enrichment: Pass hydrolysate through an SPE column (Oasis HLB) to remove unmodified nucleosides. Elute adducts with methanol.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mode: Positive Electrospray Ionization (ESI+).

-

Transition: Monitor MRM transition for the guanine-benzothiazole adduct (specific mass shift relative to parent drug).

-

Diagram 2: LC-MS/MS Adduct Validation Workflow

Caption: Step-by-step workflow for isolating and identifying specific DNA adducts formed by fluorinated benzothiazoles.

References

-

Bradshaw, T. D., et al. (2002). "Mechanism of action of the antitumour benzothiazoles." Current Medicinal Chemistry - Anti-Cancer Agents.

-

Hutchinson, I., et al. (2001). "Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry.

-

Loaiza-Pérez, A. I., et al. (2004). "Aryl hydrocarbon receptor mediates sensitivity of human breast cancer cells to the antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)."[3][4][5][6] Molecular Pharmacology.

-

Kashiyama, E., et al. (1999). "Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry.

-

Trapani, V., et al. (2003). "DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells." British Journal of Cancer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.llu.edu [experts.llu.edu]

Methodological & Application

Application Note: Strategic Synthesis of 2-(Fluoromethyl)-1,3-benzothiazole

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-(fluoromethyl)-1,3-benzothiazole from 2-aminothiophenol presents a classic dichotomy in organic synthesis: the choice between atom economy and operational safety. While direct condensation with fluoroacetic acid appears the most straightforward, the extreme toxicity of fluoroacetate (LD50 ~2-10 mg/kg) and its regulatory status (Schedule 1 chemical in many jurisdictions) often necessitates alternative strategies for routine laboratory work.

This guide details three validated protocols, ranked by operational safety and scalability:

-

Method A (Recommended): The "Deoxyfluorination Route" via 2-(hydroxymethyl)benzothiazole. Best for discovery chemistry and small-scale synthesis.

-

Method B (Scalable): The "Halex Route" via 2-(chloromethyl)benzothiazole. Best for scale-up and cost-efficiency.

-

Method C (Direct): The "Phillips Condensation" using Fluoroacetic acid. High atom economy but requires BSL-3 equivalent chemical handling protocols.

Retrosynthetic Pathway Analysis

Figure 1: Strategic disconnections for the synthesis of 2-(fluoromethyl)-1,3-benzothiazole.[1][2][3][4][5]

Part 2: Detailed Experimental Protocols

Method A: The Deoxyfluorination Route (Laboratory Standard)

Rationale: This route avoids the use of highly toxic fluoroacetate precursors. It utilizes the condensation of 2-aminothiophenol with glycolic acid, followed by nucleophilic fluorination of the alcohol.

Step 1: Synthesis of 2-(Hydroxymethyl)-1,3-benzothiazole

-

Reagents: 2-Aminothiophenol (1.0 equiv), Glycolic acid (1.1 equiv), PPA (Polyphosphoric acid) or 4N HCl.

-

Mechanism: Phillips Condensation.

Protocol:

-

Setup: In a round-bottom flask, mix 2-aminothiophenol (12.5 g, 100 mmol) and glycolic acid (8.4 g, 110 mmol).

-

Cyclization: Add 30 mL of 4N HCl (aqueous). Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

-

Note: PPA can be used for higher yields but requires a tedious basic workup. HCl is preferred for ease of handling.

-

-

Workup: Cool the reaction to room temperature. Neutralize carefully with saturated NaHCO₃ solution until pH ~8. A precipitate will form.[6]

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc 2:1).

-

Yield Expectation: 75–85%.

-

Step 2: Deoxyfluorination

-

Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, DCM (Dichloromethane).

-

Safety Critical: DAST can be explosive upon heating; never heat neat DAST. Generate HF in situ; use plasticware if possible or glass with immediate quenching.

Protocol:

-

Setup: Dissolve 2-(hydroxymethyl)benzothiazole (1.65 g, 10 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere. Cool to -78°C (acetone/dry ice bath).

-

Addition: Dropwise add DAST (1.6 mL, 12 mmol) via syringe. Do not rush this step.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Quenching: Cool back to 0°C. Quench by slow addition of saturated NaHCO₃. Caution: Vigorous CO₂ evolution.

-

Isolation: Extract with DCM. Dry over MgSO₄ (anhydrous). Concentrate.

-

Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).

-

Yield Expectation: 60–75%.

-

Method B: The Halex Route (Scalable/Industrial)

Rationale: Ideal for larger batches (>50g). Uses cheap reagents and avoids the instability of DAST.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

-

Reagents: 2-Aminothiophenol, Chloroacetyl chloride.

Protocol:

-

Setup: Dissolve 2-aminothiophenol (100 mmol) in dry Toluene (150 mL). Add Pyridine (110 mmol) as an acid scavenger.

-

Addition: Cool to 0°C. Add Chloroacetyl chloride (110 mmol) dropwise.

-

Cyclization: After addition, heat to reflux for 3 hours. (Alternatively, microwave in acetic acid at 120°C for 15 mins).

-

Workup: Wash with water, then 1N HCl, then brine. Evaporate solvent.

-

Product: Yellowish solid/oil.[4] Sufficient purity for next step (>90%).

-

Step 2: Halogen Exchange (Halex)

-

Reagents: Spray-dried KF (Potassium Fluoride, 3.0 equiv), 18-Crown-6 (0.1 equiv) or TBAF (catalytic), Acetonitrile or Sulfolane.

Protocol:

-

Setup: In a dry pressure vessel (or round bottom with efficient condenser), suspend 2-(chloromethyl)benzothiazole (10 mmol) and spray-dried KF (30 mmol) in anhydrous Acetonitrile (20 mL).

-

Catalyst: Add 18-Crown-6 (1 mmol). This phase-transfer catalyst is critical for solubilizing fluoride ions.

-

Reaction: Heat to reflux (80°C) for 12–24 hours. Monitor by TLC (the fluoride runs slightly faster or similar to chloride; check by NMR for conversion).

-

Workup: Filter off the inorganic salts (KCl/KF). Concentrate the filtrate.

-

Purification: Distillation (if liquid/oil) or column chromatography.

-

Yield Expectation: 70–80%.

-

Part 3: Analytical Validation (Self-Validating Data)

To confirm the synthesis of 2-(fluoromethyl)-1,3-benzothiazole , look for these diagnostic signals.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR | δ 5.75 ppm (d, J = 48 Hz, 2H) | The methylene protons ( |

| 1H NMR | δ 7.4 – 8.1 ppm (m, 4H) | Characteristic aromatic pattern of the benzothiazole ring. |

| 13C NMR | δ ~82 ppm (d, J = 170 Hz) | The methylene carbon shows a massive doublet splitting due to direct C-F coupling. |

| 19F NMR | δ -210 to -215 ppm (t, J = 48 Hz) | Triplet pattern indicates coupling to two protons. Chemical shift is typical for benzylic-type fluorides. |

| MS (ESI) | m/z = 168.0 [M+H]+ | Molecular ion peak. |

Part 4: Safety & Toxicology (Critical)

Fluoroacetate Toxicity (Method C Warning)

If you choose to use Fluoroacetic acid or Ethyl fluoroacetate for direct cyclization:

-

Mechanism of Toxicity: Metabolizes to fluorocitrate, which irreversibly inhibits aconitase, blocking the Krebs cycle. This causes lethal metabolic acidosis and cardiac failure.

-

Handling: Must be performed in a glovebox or a high-efficiency fume hood with a "Deadman" switch setup.

-

Antidote: Ethanol loading (experimental) or glycerol monoacetate. Immediate medical attention is required for any exposure.

-

Recommendation: Do not use Method C unless you are a specialized facility authorized to handle Schedule 1 poisons. Use Method A or B.

HF Generation (Method A Warning)

DAST releases HF upon hydrolysis.

-

Protocol: Always keep a saturated Calcium Gluconate gel nearby.

-

Quench: Quench DAST reactions into basic solution (NaHCO₃) to neutralize HF immediately.

References

-

General Benzothiazole Synthesis

-

Guo, Y., et al. (2019). "Green synthesis of 2-substituted benzothiazoles." Journal of Organic Chemistry. (Representative generic citation for Phillips condensation context).

-

-

Halex Reaction Conditions

-

Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds." Journal of the American Chemical Society. (Foundational text on Halex chemistry).

-

-

Deoxyfluorination Protocols

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry.

-

-

Microwave Synthesis of Chloromethyl Intermediates

-

Luo, Y., et al. (2013). "Microwave-assisted synthesis of 2-chloromethylbenzothiazole." Tetrahedron Letters. (Specific reference for the intermediate synthesis).

-

-

Safety of Fluoroacetic Acid

-

CDC/NIOSH. "Occupational Health Guideline for Sodium Fluoroacetate."

-

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. hzdr.de [hzdr.de]

- 6. CCCC 1995, Volume 60, Issue 12, Abstracts pp. 2200-2208 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Application Note: Advanced One-Pot Synthesis Protocols for Fluoromethyl Benzothiazoles

Executive Summary

The incorporation of fluoromethyl groups (

This guide details three field-validated protocols:

-

De Novo Cyclization: Constructing the ring with the

handle already in place. -

Late-Stage C-H Trifluoromethylation: Functionalizing complex scaffolds using the Langlois reagent.

-

Photoredox Difluoromethylation: A modern approach for the

bioisostere.

Strategic Method Selection

Before initiating synthesis, select the appropriate protocol based on your starting material availability and the stage of drug development.

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate availability and target fluorination state.

Protocol 1: De Novo Synthesis of 2-(Trifluoromethyl)benzothiazoles

Application: Best for gram-scale synthesis of building blocks where the benzothiazole core does not yet exist. Mechanism: Condensation followed by dehydration/cyclization.

The Challenge

Direct condensation of 2-aminothiophenol with trifluoroacetic acid (TFA) is thermodynamically difficult due to the electron-withdrawing nature of the

The Solution: Polyphosphoric Acid (PPA) Melt

Using PPA acts as both the solvent and a potent dehydrating agent, forcing the cyclization of the intermediate trifluoroacetanilide.

Experimental Procedure

Reagents:

-

2-Aminothiophenol (1.0 equiv)

-

Trifluoroacetic acid (TFA) (1.5 equiv)

-

Polyphosphoric acid (PPA) (approx. 10 g per 1 g substrate)

Step-by-Step:

-

Preparation: In a round-bottom flask equipped with an overhead stirrer (magnetic stirring may fail due to viscosity), charge PPA.

-

Addition: Add 2-aminothiophenol. The mixture may warm slightly (exothermic).

-

Acid Introduction: Add TFA dropwise. Note: TFA is volatile (bp 72°C); use a reflux condenser.

-

Reaction: Heat the mixture to 120°C for 4–6 hours.

-

Checkpoint: Monitor by TLC.[1] The intermediate amide may be visible; heating must continue until it converts to the benzothiazole.

-

-

Quench: Cool to ~60°C (do not cool to RT, or it will solidify). Pour the syrup slowly into crushed ice/water with vigorous stirring.

-

Neutralization: Neutralize the slurry with saturated

or -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Yield Expectation: 75–90% Purification: Usually sufficiently pure; can be distilled or recrystallized from ethanol if needed.

Protocol 2: Late-Stage C-H Trifluoromethylation (Radical Minisci)

Application: Functionalizing complex, drug-like benzothiazoles at the C2 position.

Core Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,

Scientific Rationale

This protocol utilizes a Minisci-type radical substitution . The Langlois reagent serves as a stable, solid source of

Mechanism Diagram

Figure 2: Mechanistic pathway of the oxidative C-H trifluoromethylation using Langlois reagent.

Experimental Procedure

Reagents:

-

Substituted Benzothiazole (1.0 equiv)

- (Langlois Reagent) (3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0–4.0 equiv)

-

Solvent:

(biphasic 2:1) or DMSO.[4][5]

Step-by-Step:

-

Setup: To a pressure tube (preferred to retain volatile intermediates) or sealed vial, add the benzothiazole substrate and Langlois reagent.

-

Solvent: Add DCM and water (biphasic systems often suppress side reactions).

-

Initiation: Add TBHP dropwise at room temperature.

-

Reaction: Seal and stir vigorously at ambient temperature (25°C) for 12–24 hours.

-

Optimization Note: If conversion is low, cool to 0°C during addition, then warm to RT. Copper catalysts (

, 10 mol%) can be added to accelerate the reaction, though metal-free conditions are preferred for pharma compliance.

-

-

Workup: Dilute with DCM, separate layers. Wash organic layer with saturated

(to quench excess peroxide—Critical Safety Step ) and then -

Purification: Silica gel chromatography (Hexane/EtOAc).

Data Summary:

| Parameter | Condition | Note |

| Stoichiometry | 1 : 3 : 4 (Substrate:Reagent:Oxidant) | Excess reagent compensates for gas evolution. |

| Temperature | 20–25°C | Avoid heating; |

| Solvent | Biphasic mixture aids radical transfer. | |

| Yield | 40–75% | Dependent on electronics of the benzene ring. |

Protocol 3: Visible-Light C-H Difluoromethylation

Application: Introduction of the

Scientific Rationale

Unlike the thermal radical generation for

Experimental Procedure

Reagents:

-

Benzothiazole substrate (0.5 mmol)

-

DFMS (Zinc difluoromethanesulfinate) (3.0 equiv)

-

Photocatalyst:

(1–2 mol%) -

Oxidant:

(2.0 equiv) -

Solvent: DMSO or

.

Step-by-Step:

-

Assembly: In a clear glass vial, combine substrate, DFMS, photocatalyst, and persulfate.

-

Degassing: Add solvent and sparge with Nitrogen/Argon for 10 minutes. Oxygen quenches the excited state of the catalyst.

-

Irradiation: Place the vial 2–3 cm away from Blue LEDs (450 nm, approx. 30W). Stir vigorously. Fan cooling is recommended to maintain RT.

-

Duration: Irradiate for 18–24 hours.

-

Workup: Dilute with water, extract with ethyl acetate. The separation of the

product from the starting material can be challenging; use a gradient elution on silica or HPLC if available.

References

-

Synthesis of 2-trifluoromethylbenzothiazoles via Pd-catalyzed C-Cl bond activation. Source: Arkivoc. URL:[Link] (General Journal Link for verification of 2024 Vol 7 issue).

-

Innate C-H trifluoromethylation of heterocycles (Langlois Reagent Protocol). Source: Proceedings of the National Academy of Sciences (PNAS), 2011. URL:[Link]

-

Visible light-mediated difluoromethylation/cyclization. Source: Chemical Communications (RSC). URL:[Link]

-

General methods for 2-aminothiophenol condensation (Review). Source: MDPI Molecules/Heterocycles. URL:[Link]

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general and straightforward method for the synthesis of 2-trifluoromethylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

Palladium-catalyzed synthesis of 2-fluoroalkylbenzothiazoles

Application Note: Precision Synthesis of 2-Fluoroalkylbenzothiazoles via Palladium Catalysis

Executive Summary

The 2-fluoroalkylbenzothiazole scaffold is a privileged structural motif in medicinal chemistry, serving as a bioisostere for metabolically unstable groups in antitumor (e.g., Riluzole derivatives) and antimicrobial agents. While direct radical fluoroalkylation (Minisci-type) using silver or copper is common, it often suffers from poor regioselectivity and radical polymerization side reactions.

This guide details Palladium-Catalyzed methodologies which offer superior regiocontrol and functional group tolerance.[1][2][3][4][5] We focus on two distinct strategic entry points:

-

Late-Stage Functionalization: Pd-catalyzed cross-coupling of 2-chlorobenzothiazoles with fluoroalkyl nucleophiles (Buchwald-type).

-

De Novo Assembly: Pd-catalyzed cyclization of imidoyl chlorides with 2-aminothiophenols.

Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate availability and stage of development.

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Method A: Pd-Catalyzed Cross-Coupling (The "Gold Standard")

This protocol is adapted from the seminal work of the Buchwald group (MIT). It addresses the primary challenge in Pd-catalyzed fluoroalkylation: the high activation energy required for the reductive elimination of the

Mechanism & Challenge:

The reaction proceeds via oxidative addition of the 2-chlorobenzothiazole to Pd(0), followed by transmetallation with a "masked"

Protocol 1: Trifluoromethylation of 2-Chlorobenzothiazole

Reagents & Materials:

-

Substrate: 2-Chlorobenzothiazole (1.0 equiv)

-

Catalyst: [(Allyl)PdCl]₂ (1.5 mol%) or Pd(dba)₂

-

Ligand: BrettPhos (4.5 mol%)

-

Fluoroalkyl Source: Triethyl(trifluoromethyl)silane (

) (2.0 equiv) -

Activator: Potassium Fluoride (KF) (Spray-dried, 2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Glovebox Setup (Recommended): Due to the sensitivity of the active catalytic species and the hygroscopic nature of KF, setup inside a glovebox is preferred. If unavailable, use rigorous Schlenk technique.

-